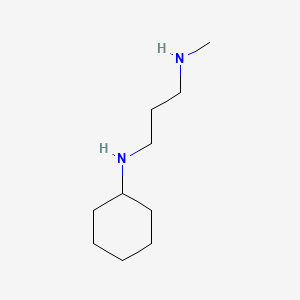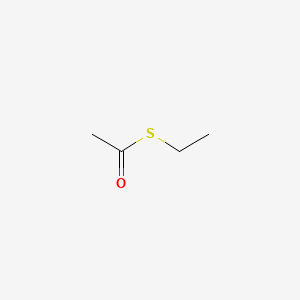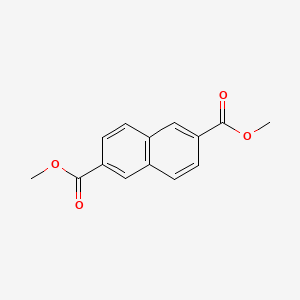![molecular formula C13H8F3NO B1345245 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 952182-74-0](/img/structure/B1345245.png)
4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of benzaldehyde derivatives with other reactants. For instance, 2-(1-pyrrolyl)benzaldehyde reacts with isocyanides in the presence of boron trifluoride diethyl etherate, followed by treatment with acetic anhydride in pyridine to yield O-acetyl derivatives of aminopyrroloquinolinols . Another study reports the one-pot synthesis of a complex heterocyclic compound starting from a pyridinyl-benzaldehyde derivative, characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction and density functional theory (DFT) calculations. For example, a pyridinyl-benzaldehyde derivative crystallizes in the monoclinic space group, and its molecular geometry was optimized using DFT . Spectroscopic characterization and DFT calculations have also been used to study the molecular structure and reactive properties of similar compounds . These techniques could be applied to determine the molecular structure of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Chemical Reactions Analysis
The reactivity of pyridinyl-benzaldehyde derivatives can be influenced by the substituents on the pyridine ring. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to proceed via an "ylide mechanism" . The condensation of 4-pyridinecarboxaldehyde with aminobenzoic acids has been theoretically studied, revealing the mechanism and activation energies of the reactions . These studies suggest that the trifluoromethyl group in 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde could affect its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl-benzaldehyde derivatives can be explored through experimental and computational studies. For example, the spectroscopic properties and crystal structures of benzohydrazones derived from 4-pyridinecarboxaldehyde have been investigated, along with their antibacterial activities . Computational studies, including DFT and molecular dynamics simulations, have been used to investigate the reactive properties of similar compounds . These methods could be used to predict and analyze the properties of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Applications De Recherche Scientifique
-
Agrochemical Industry
- Summary of Application : TFMP and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : The use of these compounds has helped protect crops from pests, contributing to food security .
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in healthcare .
-
Animal Health Products
- Summary of Application : TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in animal healthcare .
-
Functional Materials
-
Pesticides
- Summary of Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Results or Outcomes : The use of these compounds has led to the development of new pesticides, contributing to advancements in public health .
-
Manufacturing
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They are used in the manufacturing of other molecules .
- Results or Outcomes : The use of these compounds has led to the development of new products, contributing to advancements in various industries .
Safety And Hazards
Orientations Futures
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Propriétés
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPNDGASPZCGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639986 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)-2-pyridinyl]-benzenecarbaldehyde | |
CAS RN |
952182-74-0 |
Source


|
| Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

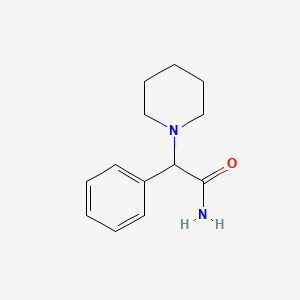
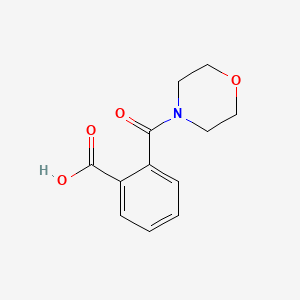
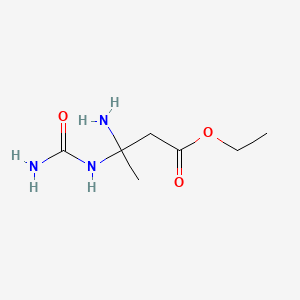
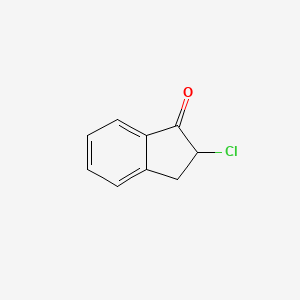

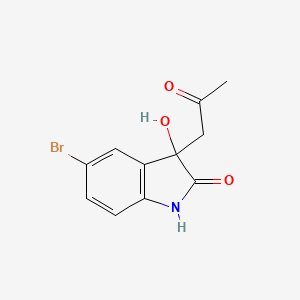
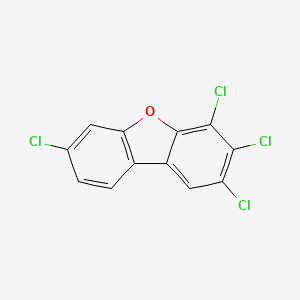
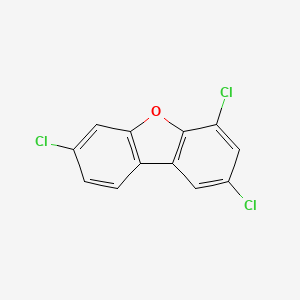
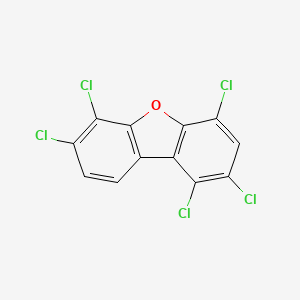
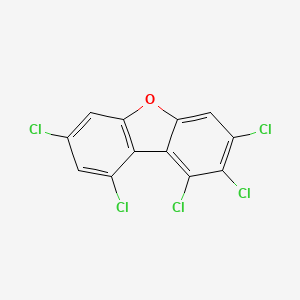
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
